
Spectroscopic data (NMR, IR, Mass Spec) of 3-
Bromo-2-methoxythiophene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Bromo-2-methoxythiophene

Cat. No.: B2510390 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-
methoxythiophene

Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-
Bromo-2-methoxythiophene (CAS No: 57681-56-8). Designed for researchers, chemists, and

drug development professionals, this document synthesizes predictive data with established

spectroscopic principles to offer a detailed characterization profile. We will delve into the

anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and

Infrared (IR) Spectroscopy data. Each section includes an in-depth interpretation of the

expected spectral features, causality behind the chemical shifts and fragmentation patterns,

and validated, step-by-step protocols for data acquisition. The objective is to provide a robust

analytical framework for the identification and quality assessment of this important heterocyclic

building block.

Introduction and Molecular Structure
3-Bromo-2-methoxythiophene is a substituted five-membered aromatic heterocycle. Its

structure incorporates a thiophene ring, a bromine atom at the 3-position, and a methoxy group

at the 2-position. This substitution pattern imparts specific electronic and steric properties that

are crucial for its reactivity in organic synthesis. Accurate spectroscopic characterization is

paramount for verifying its identity, purity, and for downstream applications in materials science

and medicinal chemistry.
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Key Molecular Properties:

Molecular Formula: C₅H₅BrOS[1]

Molecular Weight: 193.06 g/mol [1]

CAS Number: 57681-56-8[1]

Caption: Molecular structure of 3-Bromo-2-methoxythiophene.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
The ¹H NMR spectrum is one of the most powerful tools for confirming the substitution pattern

of the thiophene ring. For 3-Bromo-2-methoxythiophene, we expect to see signals

corresponding to the two aromatic protons and the three protons of the methoxy group.

Predicted Spectrum and Interpretation
The electron-donating methoxy group (-OCH₃) at C2 will shield adjacent protons, while the

electron-withdrawing bromine atom at C3 will have a deshielding effect. The thiophene ring

protons at positions 4 and 5 are coupled to each other, resulting in a doublet for each.

H5 Proton: This proton is adjacent to the sulfur atom and coupled to H4. It is expected to

appear further downfield.

H4 Proton: This proton is coupled to H5.

-OCH₃ Protons: The three protons of the methoxy group are chemically equivalent and not

coupled to any other protons, thus appearing as a sharp singlet.

Based on data from analogous compounds like 2-bromothiophene and 3-methoxythiophene,

we can predict the approximate chemical shifts.
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Predicted ¹H
NMR Data for
3-Bromo-2-
methoxythioph
ene (in CDCl₃,
400 MHz)

Proton
Predicted Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J, Hz)
Integration

H5 ~ 7.15 Doublet (d) ~ 6.0 1H

H4 ~ 6.80 Doublet (d) ~ 6.0 1H

-OCH₃ ~ 3.90 Singlet (s) N/A 3H

Experimental Protocol: ¹H NMR Acquisition
Caption: Workflow for ¹H NMR data acquisition.

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-2-methoxythiophene in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard. Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Ensure the

instrument is locked on the deuterium signal of the CDCl₃ and properly shimmed to achieve

optimal magnetic field homogeneity.[2]

Data Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters

include a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4

seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the

resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00

ppm. Integrate the signals to determine the relative proton ratios.
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The ¹³C NMR spectrum provides critical information about the carbon framework of the

molecule. For 3-Bromo-2-methoxythiophene, five distinct carbon signals are expected.

Predicted Spectrum and Interpretation
Substituent effects are highly predictable in ¹³C NMR. The carbon atom directly attached to the

electronegative oxygen (C2) will be significantly deshielded (shifted downfield). The carbon

attached to bromine (C3) will be shielded relative to an unsubstituted carbon due to the "heavy

atom effect," but its exact position can vary.

C2 Carbon: Attached to the methoxy group, expected to be the most downfield of the ring

carbons.

C5 Carbon: The β-carbon to the methoxy group and adjacent to sulfur.

C4 Carbon: The γ-carbon to the methoxy group.

C3 Carbon: Directly attached to the bromine atom.

-OCH₃ Carbon: The aliphatic carbon of the methoxy group, appearing in the typical upfield

region for sp³ carbons.

Predicted ¹³C NMR Data for 3-Bromo-2-
methoxythiophene (in CDCl₃, 100 MHz)

Carbon Predicted Shift (δ, ppm)

C2 ~ 160

C5 ~ 128

C4 ~ 112

C3 ~ 105

-OCH₃ ~ 60
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Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrument Setup: Utilize a 100 MHz (or corresponding field strength) NMR spectrometer

with the sample from the previous step.

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30). A wider spectral width is required compared to ¹H NMR. A relaxation delay of 2-5

seconds is standard. A significantly larger number of scans (e.g., 1024 or more) is necessary

to achieve a good signal-to-noise ratio.

Processing: Apply a Fourier transform with an exponential line broadening factor of 1-2 Hz.

Phase the spectrum and reference it to the central peak of the CDCl₃ solvent signal at 77.16

ppm.

Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental

composition of a compound. For brominated compounds, MS provides a highly characteristic

isotopic pattern.

Predicted Spectrum and Interpretation
The most telling feature in the mass spectrum of 3-Bromo-2-methoxythiophene will be the

molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural

abundance (50.7% and 49.3%, respectively).[3] This results in a pair of molecular ion peaks of

almost equal intensity, separated by 2 m/z units.

Molecular Ion (M⁺): A characteristic pair of peaks at m/z 192 (for C₅H₅⁷⁹BrOS) and m/z 194

(for C₅H₅⁸¹BrOS). This M/M+2 pattern is a definitive signature for a molecule containing one

bromine atom.[4][5]

Key Fragments: Fragmentation provides structural clues. Expected losses include:

[M - CH₃]⁺: Loss of a methyl radical (15 Da) from the methoxy group, leading to peaks at

m/z 177/179.
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[M - Br]⁺: Loss of a bromine radical (79/81 Da), resulting in a strong peak at m/z 113. This

fragment corresponds to the 2-methoxythiophenyl cation.

[M - CO - CH₃]⁺: A sequential loss of carbon monoxide (28 Da) and a methyl radical,

leading to a fragment around m/z 149/151.

Predicted MS
Fragmentation Data
(Electron Ionization)

m/z (relative intensity) Proposed Fragment Notes

192/194 (~1:1) [C₅H₅BrOS]⁺ Molecular ion peak (M⁺)

177/179 (~1:1) [C₄H₂BrOS]⁺ Loss of ·CH₃

113 [C₅H₅OS]⁺ Loss of ·Br

83 [C₄H₃S]⁺
Thienyl cation from further

fragmentation

Visualization: Fragmentation Pathway

[M]⁺
m/z 192/194

[M - CH₃]⁺
m/z 177/179- ·CH₃

[M - Br]⁺
m/z 113

- ·Br

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 3-Bromo-2-methoxythiophene.

Experimental Protocol: Mass Spectrum Acquisition
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or

acetonitrile) via direct infusion or through a GC/LC inlet into the mass spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b2510390?utm_src=pdf-body-img
https://www.benchchem.com/product/b2510390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2510390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is

optimal for generating reproducible fragmentation patterns.

Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF)

mass analyzer.

Data Interpretation: Analyze the resulting spectrum, identifying the molecular ion pair

(M/M+2) and major fragment ions. Compare the observed isotopic distribution with the

theoretical pattern for a C₅H₅BrOS species.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which excites molecular vibrations.

Predicted Spectrum and Interpretation
The IR spectrum will show characteristic absorptions for the aromatic thiophene ring, the C-O

ether linkage of the methoxy group, and the C-Br bond.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce one or more sharp bands in

the 1600-1450 cm⁻¹ region.

C-O Stretching: A strong, characteristic absorption for the aryl-alkyl ether linkage is expected

in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.[6]

C-Br Stretching: The C-Br bond vibration is expected to appear in the fingerprint region,

typically between 600-500 cm⁻¹.
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Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode

3100 - 3000 Aromatic C-H Stretch

2980 - 2850 Aliphatic C-H Stretch (-CH₃)

1580 - 1450 Aromatic C=C Ring Stretch

~1250 Asymmetric C-O-C Stretch (Ether)

~1040 Symmetric C-O-C Stretch (Ether)

600 - 500 C-Br Stretch

Experimental Protocol: IR Spectrum Acquisition
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) of the FTIR spectrometer is clean by wiping it with a solvent like

isopropanol and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This will be

automatically subtracted from the sample spectrum to remove interference from atmospheric

CO₂ and water vapor.

Sample Application: Place a single drop of liquid 3-Bromo-2-methoxythiophene (or a small

amount of solid) directly onto the ATR crystal, ensuring complete coverage.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the

measurement is complete.

Conclusion
The spectroscopic profile of 3-Bromo-2-methoxythiophene is highly characteristic and can be

confidently established through a combination of NMR, MS, and IR techniques. Key identifying

features include the AX doublet system in the ¹H NMR, the distinctive M/M+2 molecular ion pair
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at m/z 192/194 in the mass spectrum, and the strong C-O ether stretches in the IR spectrum.

The predictive data and protocols outlined in this guide provide a validated framework for the

unambiguous identification and quality control of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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